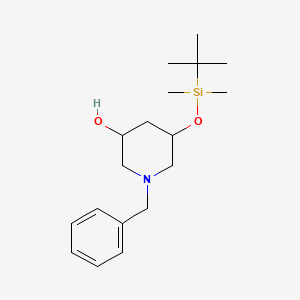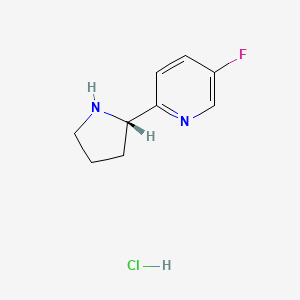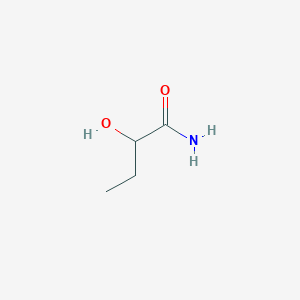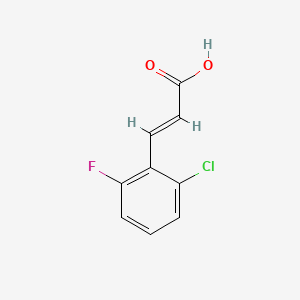
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol
Übersicht
Beschreibung
“1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” is a chemical compound . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of “this compound” involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The reaction is catalyzed by DMF .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzyl group, a tert-butyldimethylsilyl group, and a piperidin-3-ol group .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in “this compound” is hydrolytically stable . The silyl ethers can be converted back to the alcohols under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 140 °C/6 mmHg, a density of 0.885 g/mL at 25 °C, and a refractive index n20/D of 1.442 .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Acetylglucosaminidase Inhibitor
The compound has been used in the preparation of N-acetylglucosaminidase inhibitors, which are significant in biochemical research. A study by Schumacher-Wandersleb, Petersen, and Peter (1994) in the European Journal of Organic Chemistry detailed the synthesis of a specific inhibitor using a process that involved fragmentation, reductive amination, and intramolecular aminomercuration, among other steps. This research contributes to understanding the synthesis and potential applications of such inhibitors in biochemistry (Schumacher-Wandersleb et al., 1994).
Electronic Effects in Glycosylation Chemistry
A study on the electronic effects of protecting groups in hydroxypiperidines used 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol as a model to understand these effects in glycosylation chemistry. Heuckendorff, Pedersen, and Bols (2010) measured the stabilization of positive charge on ring heteroatoms by various protecting groups, including tert-butyldimethylsilyl, to assess their impact on glycosylation reactions. This research, published in Chemistry, provides insights into the "armed-disarmed" concept in carbohydrate chemistry (Heuckendorff et al., 2010).
Oxidation and Deprotection of Ethers
Research conducted by Ochiai et al. (1996) in the Journal of the American Chemical Society explored the use of tert-butyldimethylsilyl derivatives for the oxidation and deprotection of benzyl and allyl ethers. The study revealed that these compounds could effectively oxidize ethers to esters at room temperature, which is valuable for organic synthesis and chemical transformations (Ochiai et al., 1996).
Isomerization in Ribonucleosides
The tert-butyldimethylsilyl group, a key component of the compound , has been studied for its isomerization properties in ribonucleosides. A study by Olgivie and Entwistle (1981) in Carbohydrate Research investigated this phenomenon, which has implications for understanding nucleoside chemistry and potential applications in RNA research (Olgivie & Entwistle, 1981).
Wirkmechanismus
Target of Action
Similar compounds have been known to act as aldol donors and acceptors in the stereocontrolled production of erythrose .
Mode of Action
It’s likely that it interacts with its targets to induce changes at the molecular level, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been known to participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Result of Action
It’s likely that it induces changes at the molecular level, similar to other compounds in its class .
Eigenschaften
IUPAC Name |
1-benzyl-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(20)13-19(14-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCLOBPWVYSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CN(C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)
![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)




